3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Overview
Description
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . This compound is known for its unique structure, which includes a pyran ring and a methoxyaniline group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of 4-methoxyaniline with 6-methyl-2H-pyran-2,4(3H)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione include:
- 3-[(4-Aminophenyl)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(4-Hydroxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(4-Chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
What sets this compound apart from similar compounds is its methoxyaniline group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYSFGDZWJCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.